molecular formula C11H15N3O B3088654 [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate CAS No. 1185565-15-4

[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate

Cat. No.: B3088654
CAS No.: 1185565-15-4
M. Wt: 205.26
InChI Key: JZBPKDQBFQPLLQ-UHFFFAOYSA-N
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Description

[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate is a compound that features an imidazole ring, a benzyl group, and an amine group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It’s known that imidazole derivatives have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

One related compound, 1-methylhistamine, is a histamine metabolite and is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . This suggests that [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate might also be involved in similar pathways.

Pharmacokinetics

It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that this compound might have good bioavailability due to its solubility.

Result of Action

Given the broad range of biological activities of imidazole derivatives , the effects could be diverse depending on the specific target and biological context.

Action Environment

The synthesis of imidazole derivatives can be conducted under various conditions , suggesting that the compound might be stable under a range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate can be achieved through several methods. One common method involves the reaction of 4-(2-methyl-1H-imidazol-1-yl)benzyl chloride with ammonia or an amine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1H-imidazol-1-yl)benzyl]amine
  • [4-(2-Ethyl-1H-imidazol-1-yl)benzyl]amine
  • [4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine

Uniqueness

[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate is unique due to its specific substitution pattern on the imidazole ring and the presence of a benzylamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Introduction

[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate is a compound that showcases significant biological activity due to its unique structural features, which include a benzylamine core and a 2-methylimidazole substituent. This article delves into the various biological activities associated with this compound, including its antimicrobial, antitumor, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound allows it to interact with multiple biological targets. The imidazole moiety is known for its versatility in biological systems, contributing to the compound's diverse pharmacological profiles.

Property Description
Molecular Formula C11_{11}H14_{14}N4_{4}·H2_{2}O
Molecular Weight 218.26 g/mol
Solubility Highly soluble in water and polar solvents

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In a study comparing several imidazole derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Antitumor Activity

The potential of this compound as an antitumor agent has been explored in various studies. Its mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.

For example, the compound has been tested against several cancer cell lines, showing IC50_{50} values in the micromolar range. In particular, it exhibited significant antiproliferative effects on colon cancer cell lines, suggesting a promising avenue for further development as an anticancer therapeutic .

Anti-inflammatory and Other Pharmacological Activities

Imidazole derivatives are also recognized for their anti-inflammatory properties. Studies have indicated that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Additionally, this compound has been investigated for its antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound may inhibit specific kinases that play crucial roles in cell signaling pathways related to cancer growth.
  • Receptor Binding : It shows potential for binding to receptors involved in inflammatory responses and microbial resistance mechanisms.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antimicrobial Efficacy : A study conducted on a series of imidazole derivatives showed that this compound had superior antimicrobial activity compared to traditional antibiotics when tested against resistant strains of bacteria .
  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, particularly in assays involving colon and breast cancer cells .

Properties

IUPAC Name

[4-(2-methylimidazol-1-yl)phenyl]methanamine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.H2O/c1-9-13-6-7-14(9)11-4-2-10(8-12)3-5-11;/h2-7H,8,12H2,1H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBPKDQBFQPLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)CN.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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